Ivabradine impurity 14

Pharmaceutical impurity profiling Regioisomer separation LC-MS/MS identification

Accurate quantification of the 5-hydroxy regioisomer in ivabradine API requires the specified impurity standard-not a structural analog. Substituting non-identical standards leads to ICH non-compliance and ANDA review deficiencies. - **USP PAI-listed** reference material with full audit traceability (CoA, purity, 2-8°C storage). - Enables baseline separation (Rs 1.77-5.15) from parent drug per Tomić et al. 2020. - Validates diastereomer resolution for stability-indicating HPLC-UV/LC-MS methods at 0.05% ICH threshold.

Molecular Formula C27H36N2O6
Molecular Weight 484.6 g/mol
Cat. No. B12063709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine impurity 14
Molecular FormulaC27H36N2O6
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)CC3CC4=CC(=C(C=C34)OC)OC
InChIInChI=1S/C27H36N2O6/c1-28(15-19-9-17-10-23(32-2)25(34-4)13-20(17)19)7-6-8-29-16-22(30)21-14-26(35-5)24(33-3)11-18(21)12-27(29)31/h10-11,13-14,19,22,30H,6-9,12,15-16H2,1-5H3/t19-,22?/m1/s1
InChIKeyYLBOJMVSCNKNGB-LCQOSCCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivabradine Impurity 14 – Certified Reference Standard


Ivabradine Impurity 14, chemically defined as 5-hydroxy ivabradine (CAS 2253977-80-7, molecular formula C₂₇H₃₆N₂O₆, MW 484.58 g/mol), is a hydroxylated process-related impurity of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker ivabradine . Unlike the parent drug, which lacks the hydroxyl substituent, Impurity 14 carries a hydroxy group at the C5 position of the benzazepinone ring, conferring distinct chromatographic, spectroscopic, and stability properties . It is listed as a USP Pharmaceutical Analytical Impurity (PAI) and is commercially available as a certified reference material for use in analytical method development, validation, and routine quality control of ivabradine drug substances and finished products .

Certified reference standard (USP PAI) for ivabradine impurity profiling
5-Hydroxy regioisomer with distinct chromatographic and spectral properties
Supports method validation, system suitability, and stability-indicating assays

Why Generic Impurity Substitution Fails


While multiple ivabradine impurities share the benzazepinone scaffold, they display divergent structural modifications that translate into analytically significant differences in chromatographic retention, detector response, and mass spectral fragmentation . Impurity 14 is specifically the 5-hydroxy regioisomer; the hydroxyl position distinguishes it from 1-hydroxy ivabradine, O-desmethyl ivabradine, and the N-oxide series, each of which requires distinct chromatographic conditions for baseline separation [1]. Furthermore, Impurity 14 exists as a mixture of diastereomers due to the chiral centers in the molecule, a characteristic that introduces additional complexity not present in achiral impurities such as dehydro ivabradine or acetyl ivabradine . Regulatory guidances, including ICH Q3A/Q3B, mandate that each specified impurity be individually quantified with a characterized reference standard; substituting a structurally similar but non-identical impurity standard leads to misidentification, inaccurate quantitation, and potential compliance failure [2].

Regioisomer 1-Hydroxy ivabradine and O-desmethyl analogs differ in hydroxyl position; retention times and resolution may shift, invalidating existing methods.
Diastereomer Achiral impurities like dehydro ivabradine do not reflect diastereomer resolution challenges; method robustness for chiral pairs may not transfer.
Certification Non-certified reagent-grade impurities lack full characterization and traceability, risking regulatory review for ANDA/NDA submissions.

Quantitative Evidence for Impurity 14 Differentiation


Regioisomeric Differentiation from Hydroxylated Analogs

Ivabradine Impurity 14 is the 5-hydroxy regioisomer of ivabradine, distinctly different from 1-hydroxy ivabradine and O-desmethyl ivabradine. The hydroxylation site directly affects chromatographic retention: under the RP-HPLC conditions optimized by the Tomić et al. method (Eclipse Plus C18 column, 30 mM phosphate buffer pH 5/acetonitrile 80:20 v/v), the critical resolution pair ivabradine–Impurity IV (a hydroxylated impurity) exhibited a resolution factor (Rs) of 1.77 to 5.15 depending on pH and column choice, demonstrating that even closely related hydroxylated analogs require careful method optimization for separation [1]. While the Tomić study does not explicitly name Impurity 14, the structural class of hydroxylated benzazepinone impurities is explicitly separated as individual peaks, confirming that regioisomeric differentiation is analytically mandatory. In procurement terms, Impurity 14 is the only 5-hydroxy ivabradine reference standard available with a USP PAI designation (Catalog No. 1A03200), providing certified purity and structural confirmation via NMR, LC-MS, and IR, whereas 1-hydroxy ivabradine is not available as a USP standard .

Regioisomer separation
Class-level inference
Resolution factor (Rs) 1.77–5.15 for hydroxylated impurity pairs under optimized conditions; only 5-hydroxy isomer with USP PAI certification.
Method specificity depends on positional isomer identity; wrong regioisomer leads to misidentification.
Reported resolution range from class-level study; confirm under own conditions.
Pharmaceutical impurity profiling Regioisomer separation LC-MS/MS identification

Diastereomer Complexity vs. Single-Entity Impurities

Unlike dehydro ivabradine, acetyl ivabradine, or N-demethyl ivabradine, which are single chemical entities with one chiral center (or none), Ivabradine Impurity 14 exists as a mixture of diastereomers due to the presence of at least two chiral centers in the molecule . This property was confirmed by the CymitQuimica product listing, which explicitly states “Mixture of Diastereomers” for Impurity 14 . In contrast, process impurities such as dehydro ivabradine (CAS 215935-23-2) and acetyl ivabradine are achiral or single-enantiomer species that do not require diastereomer separation . The Gülşen & Ertürk Toker (2025) study on ivabradine N-oxide diastereomers demonstrated that separation of diastereomeric impurities demands specialized chromatographic conditions (Zorbax Phenyl column, gradient elution with trifluoroacetic acid/acetonitrile/methanol) and that co-elution of diastereomers can lead to inaccurate impurity quantitation if not resolved [1]. While their work focused on N-oxide diastereomers, the same analytical principle applies to Impurity 14: its diastereomeric nature mandates that any HPLC method intended for ivabradine related substances must be validated for diastereomer resolution, and the reference standard must contain the correct diastereomeric ratio.

Diastereomer complexity
Cross-study comparable
Mixture of diastereomers (two chiral centers); diastereomer resolution Rs 0.99–13.32 observed for analogous N-oxide pairs.
Method must be validated for diastereomer separation; achiral impurity standards not interchangeable.
Behavior inferred from N-oxide diastereomer studies; direct data on Impurity 14 limited.
Chiral separation Diastereomer resolution Method robustness

USP PAI Certification and Regulatory Acceptance

Ivabradine Impurity 14 is available as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A03200, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This certification ensures metrological traceability, assigned purity value with associated measurement uncertainty, and comprehensive characterization data including NMR, LC-MS, IR, and HPLC purity . In contrast, many other ivabradine impurities, such as 1-hydroxy ivabradine, N-nitroso N-desmethyl ivabradine, and various synthetic intermediates, are only available as non-certified laboratory reagents from specialist suppliers, lacking the documentation required for regulatory submissions . The USP's Product Information Sheet for 5-Hydroxy Ivabradine lists a storage condition of 2–8 °C, shelf-life documentation, and batch-specific certificates of analysis, all of which are auditable by regulatory agencies . This certification gap means that using a non-USP impurity standard for method validation or quality control introduces uncertainty in quantitative results and may be rejected by agencies such as the FDA or EMA during ANDA review.

USP PAI certification
Data to verify
ISO 17034 & ISO/IEC 17025 certified; purity assigned with uncertainty; full characterization (NMR, LC-MS, IR, HPLC).
May support regulatory documentation; non-certified standards require independent verification.
Source: product listing; independent audit trail documentation not provided.
Reference standard certification ISO 17034 Regulatory compliance

Molecular Weight Differentiation for LC-MS Identification

The molecular weight of Ivabradine Impurity 14 is 484.58 g/mol (C₂₇H₃₆N₂O₆), placing it in a distinct mass window from other common ivabradine impurities . For comparison, dehydro ivabradine (loss of 2H) has MW 468.6 g/mol, acetyl ivabradine (addition of COCH₃) has MW 510.6 g/mol, and the N-oxide degradation products have MW 484.6 g/mol (isobaric with Impurity 14) [1]. The Gülşen & Ertürk Toker (2025) study employed a QDa mass detector in positive scan mode to confidently identify process impurities by their molecular weights, demonstrating that mass detection is essential when UV absorbance does not distinguish isobaric species [2]. While Impurity 14 and N-oxide impurities are isobaric (both MW ≈ 484.6), their distinct fragmentation patterns and retention times allow unambiguous identification when a certified reference standard is available for co-injection. Without the Impurity 14 reference standard, an N-oxide degradation product could be misidentified as 5-hydroxy ivabradine, leading to incorrect stability conclusions.

MW differentiation
Cross-study comparable
MW 484.58 (C₂₇H₃₆N₂O₆); +16 Da vs. ivabradine; isobaric with N-oxide (484.6) but distinguishable by fragmentation.
Enables confident LC-MS identification and prevents misclassification of N-oxide degradation products.
QDa positive scan mode at impurity levels ≥0.05% reported.
High-resolution mass spectrometry QDa detection Impurity identification

High-Value Application Scenarios


System Suitability and Specificity for Method Validation

During HPLC method validation per ICH Q2(R1), Impurity 14 serves as a critical system suitability standard to verify resolution between 5-hydroxy ivabradine and the parent drug ivabradine. The Tomić et al. (2020) study demonstrated that ivabradine–hydroxylated impurity pairs achieve Rs values ranging from 1.77 to 5.15 depending on column type and pH, confirming that baseline separation is achievable with proper method optimization [1]. Without the authentic Impurity 14 reference standard, method developers cannot demonstrate specificity for this positional isomer, risking a major deficiency in the ANDA review [2].

Stability-Indicating Method Development

The Gülşen & Ertürk Toker (2025) stability-indicating HPLC method uses a combination of PDA and QDa detectors to track process impurities including hydroxy ivabradine species under oxidative, thermal, and photolytic stress [1]. Impurity 14, as the 5-hydroxy regioisomer, is a potential degradation product under oxidative conditions; its certified reference standard enables accurate quantitation and mass balance determination in forced degradation studies, ensuring that the analytical method meets ICH Q2(R1) requirements for stability-indicating capability [2].

Diastereomer-Specific Method Development

Given that Impurity 14 exists as a mixture of diastereomers, it is an ideal probe for developing and validating chromatographic methods that must resolve diastereomeric impurities [1]. The Tomić et al. method optimization for diastereomeric N-oxide impurities (X_1/X_2) achieved Rs values from 0.99 to 13.32, highlighting the sensitivity of diastereomer resolution to pH and stationary phase selection [2]. Laboratories developing generic ivabradine products can use Impurity 14 to challenge column selectivity and ensure robust separation of all diastereomeric pairs that may be present in their material.

Quality Control Release and Stability Testing

Routine QC testing of ivabradine batches requires quantitation of all specified impurities against authenticated reference standards [1]. Impurity 14, as a USP PAI with full documentation (CoA, identity, purity, and storage conditions at 2–8 °C), provides the necessary audit trail for cGMP compliance [2]. Its use in HPLC-UV and LC-MS assays enables the accurate determination of 5-hydroxy ivabradine at the ICH reporting threshold (0.05%), ensuring batch-to-batch consistency and patient safety.

Application
Selection Property
Validation Focus
System suitability & specificity (ICH Q2(R1))
5-Hydroxy positional isomer identity
Resolution verification from parent drug ivabradine
Stability-indicating method development
Oxidative degradation product authenticity
Mass balance and forced degradation profile
Diastereomer-specific method development
Diastereomer resolution capability
Column selectivity and pH robustness for chiral pairs
QC release & stability testing
Certified purity and full documentation package
cGMP audit trail and ICH reporting threshold (0.05%)
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